molecular formula C21H19N7O3S B2930238 N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-57-6

N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2930238
CAS No.: 863500-57-6
M. Wt: 449.49
InChI Key: YFZLUNWSUXYUGI-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic small molecule featuring a complex heterocyclic core structure. This compound is characterized by a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a structure known to be of significant interest in medicinal chemistry and drug discovery due to its similarity to purine bases, which allows it to interact with a variety of enzymatic targets . The molecule is further functionalized with a (4-methoxyphenyl) group on the triazole ring and a thioacetamide linker connected to a 3-acetamidophenyl substituent. While specific biological data for this exact compound may be limited, molecules within this class are frequently investigated as potential kinase inhibitors, protease inhibitors, and antagonists for various receptors in biochemical and pharmacological research . The presence of the sulfur-based thioether linkage and the acetamide groups can influence the compound's solubility, metabolic stability, and overall binding affinity. Researchers can utilize this chemical as a key intermediate for the synthesis of more complex derivatives or as a tool compound for probing biological mechanisms in cellular assays. It is supplied as a high-purity solid for laboratory use. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O3S/c1-13(29)24-14-4-3-5-15(10-14)25-18(30)11-32-21-19-20(22-12-23-21)28(27-26-19)16-6-8-17(31-2)9-7-16/h3-10,12H,11H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZLUNWSUXYUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazolopyrimidine core.

    Attachment of the Acetamidophenyl Group: The acetamidophenyl group is attached through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other triazolo[4,5-d]pyrimidine derivatives, which differ primarily in substituent groups. Below is a detailed comparison with two analogs:

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

  • Molecular Formula : C₁₇H₁₅N₇O₃S
  • Molecular Weight : 397.4 g/mol
  • Key Substituents :
    • Triazolo-pyrimidine core with 4-methoxyphenyl at the 3-position.
    • Thioacetamide linker attached to a 5-methylisoxazol-3-yl group.
  • No reported data on bioactivity or physicochemical properties (e.g., melting point, solubility) .

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide

  • Molecular Formula : C₂₁H₂₀N₆O₂S
  • Molecular Weight : 420.5 g/mol
  • Key Substituents :
    • Benzyl group at the triazolo-pyrimidine 3-position.
    • Thioacetamide linker connected to a 2-ethoxyphenyl group.
  • Notable Features: The benzyl substituent increases hydrophobicity, which may enhance membrane permeability. No experimental data on biological activity or physical properties .

Structural and Functional Implications

Substituent Effects on Physicochemical Properties

Compound Core Substituent Linker Group Molecular Weight Hydrogen Bond Donors LogP (Predicted)
Target Compound 4-Methoxyphenyl 3-Acetamidophenyl ~437.5* 2 (acetamide NH, indole NH) ~2.8 (estimated)
Compound in 4-Methoxyphenyl 5-Methylisoxazol-3-yl 397.4 1 (isoxazole NH) ~2.1
Compound in Benzyl 2-Ethoxyphenyl 420.5 1 (amide NH) ~3.5
  • Lipophilicity : The benzyl-substituted analog likely has higher LogP due to its aromatic substituents, suggesting better cell membrane penetration but poorer aqueous solubility.

Biological Activity

N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a triazolopyrimidine core, which has been associated with various biological effects including antimicrobial and antiplatelet activities.

Chemical Structure and Properties

The compound's chemical formula is C21H19N7O3SC_{21}H_{19}N_{7}O_{3}S, with a molecular weight of 449.5 g/mol. The presence of both acetamido and thioacetamide groups contributes to its potential biological interactions.

PropertyValue
Molecular FormulaC21H19N7O3SC_{21}H_{19}N_{7}O_{3}S
Molecular Weight449.5 g/mol
CAS Number863500-58-7

Biological Activity Overview

Research indicates that derivatives of triazolopyrimidine compounds exhibit a range of biological activities. Specifically, studies have highlighted the following areas of interest for this compound:

  • Antimicrobial Activity :
    • Compounds related to triazolopyrimidines have demonstrated antibacterial properties against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in these compounds can significantly influence their efficacy against various bacterial strains .
  • Antiplatelet Activity :
    • The compound has been studied for its potential antiplatelet effects. Analogues structurally related to ticagrelor have shown significant inhibition of platelet aggregation, suggesting that modifications to the triazolopyrimidine structure can retain or enhance this activity .

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several triazolopyrimidine derivatives against MRSA using the broth microdilution method. The results showed that certain analogues exhibited MIC values indicating effective bactericidal action. For example, ticagrelor analogues maintained antibacterial activity despite structural simplifications, suggesting a complex relationship between structure and function in this class of compounds .

Case Study 2: Antiplatelet Activity Assessment
In evaluating the antiplatelet activity of triazolopyrimidine derivatives, researchers found that modifications at specific positions on the pyrimidine ring could lead to varying degrees of platelet inhibition. This highlights the importance of structural optimization in developing new therapeutic agents targeting platelet aggregation pathways .

Structure-Activity Relationship (SAR)

The SAR studies conducted on triazolopyrimidine derivatives reveal that:

  • Positioning of Functional Groups : The placement of substituents on the triazolopyrimidine core can drastically alter biological activity.
  • Types of Substituents : Electron-withdrawing or electron-donating groups can enhance or diminish activity depending on their nature and position relative to the active site interactions in biological targets .

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